
2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pentylbenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions, such as temperature and pressure adjustments, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Electronics: The compound is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Its sensitivity to various chemical environments makes it suitable for use in chemical sensors.
Biological Research:
Mécanisme D'action
The mechanism of action of 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole largely depends on its application:
In Organic Electronics: The compound functions as a semiconductor, facilitating the transport of electrons or holes in devices like OLEDs and OPVs. Its molecular structure allows for efficient charge transfer and light emission.
In Chemical Sensors: The compound’s ability to interact with specific analytes leads to changes in its electronic properties, which can be detected and measured.
Comparaison Avec Des Composés Similaires
- 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole
- 2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole
- 2,5-Bis(4-octylphenyl)-1,3,4-thiadiazole
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the phenyl rings. This variation can affect the compound’s solubility, melting point, and electronic properties.
- Unique Properties: 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole offers a balance between solubility and electronic properties, making it particularly suitable for certain applications in organic electronics and materials science.
Propriétés
Numéro CAS |
77477-21-5 |
|---|---|
Formule moléculaire |
C24H30N2S |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
2,5-bis(4-pentylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C24H30N2S/c1-3-5-7-9-19-11-15-21(16-12-19)23-25-26-24(27-23)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 |
Clé InChI |
BYVFLISSQIFADJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
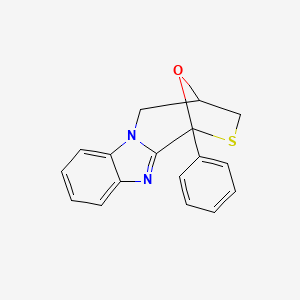
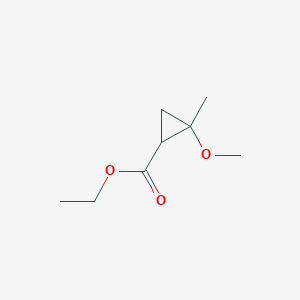
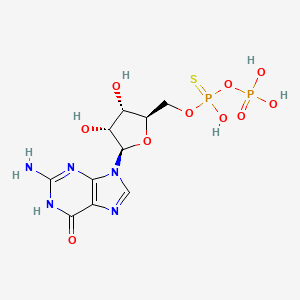
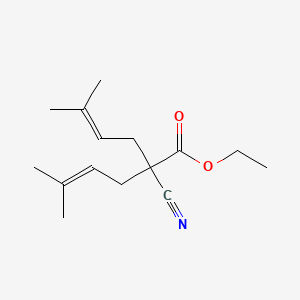
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
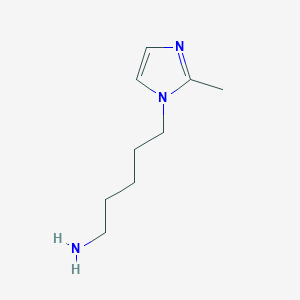
![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)

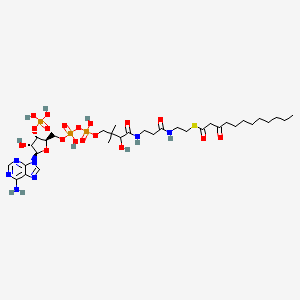

![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)
